(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
(4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The compound’s nitro and chloro substituents enhance its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to (4E)-1-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-METHOXY-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other thiazole derivatives such as:
2-(4-Bromophenyl)-thiazole: Known for its antimicrobial properties.
2-(4-Methylphenyl)-thiazole: Exhibits anti-inflammatory activity.
2-(4-Nitrophenyl)-thiazole: Studied for its antitumor effects
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C20H15ClN6O4S |
---|---|
Molecular Weight |
470.9g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2-methoxy-5-nitrophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15ClN6O4S/c1-11-18(24-23-15-9-14(27(29)30)7-8-17(15)31-2)19(28)26(25-11)20-22-16(10-32-20)12-3-5-13(21)6-4-12/h3-10,25H,1-2H3 |
InChI Key |
SZWSTMOIMINPRW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=C(C=CC(=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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